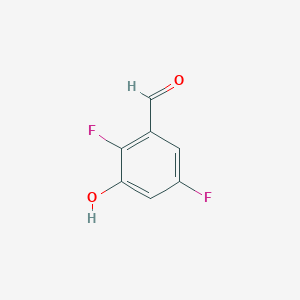

2,5-Difluoro-3-hydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,5-Difluoro-3-hydroxybenzaldehyde” is an organic compound with the molecular formula C7H4F2O2 and a molecular weight of 158.1 . It is a synthetic chemical compound that belongs to the family of fluorobenzaldehydes.

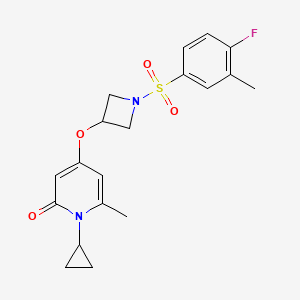

Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-3-hydroxybenzaldehyde” can be represented by the InChI code: 1S/C7H4F2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H . This indicates that the compound consists of a benzene ring with two fluorine atoms and one hydroxyl group attached, along with an aldehyde group.

Physical And Chemical Properties Analysis

“2,5-Difluoro-3-hydroxybenzaldehyde” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

Catalytic Reactions and Synthesis

2,5-Difluoro-3-hydroxybenzaldehyde, as a derivative of 2-hydroxybenzaldehyde, finds applications in catalytic reactions and synthesis. For instance, 2-hydroxybenzaldehydes can efficiently react with various internal and terminal alkynes through the cleavage of the aldehyde C-H bond using a rhodium-based catalyst system, leading to the formation of 2-alkenoylphenols. This process demonstrates the utility of such compounds in organic synthesis, providing a pathway to generate complex molecules from simpler ones (Kokubo et al., 1999).

Complex Formation and Characterization

2,5-Difluoro-3-hydroxybenzaldehyde can also serve as a precursor for the synthesis of complex compounds. A study described the synthesis, structure, and characterization of zinc(II), copper(II), and barium(II) complexes with macrocyclic heteronucleating ligands based on isothiosemicarbazide, highlighting the role of hydroxybenzaldehyde derivatives in forming multifaceted chemical structures. These complexes were examined for their electronic and magnetic properties, demonstrating the versatility of 2,5-difluoro-3-hydroxybenzaldehyde derivatives in the field of coordination chemistry (Arion et al., 1998).

Electrocatalytic Activity

Furthermore, derivatives of dihydroxybenzaldehydes, including those related to 2,5-difluoro-3-hydroxybenzaldehyde, have been studied for their electrocatalytic activities. These compounds, when electrodeposited onto electrodes, demonstrate catalytic activity towards the oxidation of NADH, an important cofactor in biological systems. This property could be leveraged in the development of biosensors or in electrocatalytic applications, highlighting a significant area of research for 2,5-difluoro-3-hydroxybenzaldehyde and its analogs (Pariente et al., 1996).

Linker Applications in Solid Phase Synthesis

The electron-rich nature of benzaldehyde derivatives, like 2,5-difluoro-3-hydroxybenzaldehyde, makes them suitable for use as linkers in solid phase organic synthesis. Their application facilitates the attachment of various functional groups to a solid support, enabling the synthesis of a wide array of secondary amide compounds. This utility underscores the importance of 2,5-difluoro-3-hydroxybenzaldehyde in facilitating diverse chemical syntheses and modifications (Swayze, 1997).

Anticancer Research

2,5-Difluoro-3-hydroxybenzaldehyde could be implicated in the synthesis of novel compounds with potential anticancer activity. For example, the synthesis of fluorinated analogues of combretastatin A-4 demonstrates the role of fluorinated benzaldehydes in developing new anticancer agents. Such research indicates the potential of 2,5-difluoro-3-hydroxybenzaldehyde derivatives in medicinal chemistry, particularly in the synthesis of compounds with therapeutic applications (Lawrence et al., 2003).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds interact with various biological targets, influencing cellular processes .

Mode of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with its targets through nucleophilic substitution or free radical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-3-hydroxybenzaldehyde . .

特性

IUPAC Name |

2,5-difluoro-3-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDYNPHKAMAEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)

![3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B2612161.png)

![N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2612166.png)

![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)

![5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2612169.png)

![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)